molecular formula C22H18N6 B057876 Rilpivirine, (Z)- CAS No. 500287-94-5

Rilpivirine, (Z)-

Cat. No. B057876
M. Wt: 366.4 g/mol
InChI Key: YIBOMRUWOWDFLG-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of RPV involves the creation of a non-nucleoside inhibitor that targets the reverse transcriptase enzyme of HIV, crucial for viral replication. Although specific details on the chemical synthesis process of RPV are not provided in the available literature, its development reflects a focused effort to enhance the efficacy and reduce the resistance profiles seen with first-generation NNRTIs.

Molecular Structure Analysis

Rilpivirine's molecular structure is characterized by its ability to bind directly to the reverse transcriptase enzyme, blocking its activity without the need for phosphorylation, a step required for nucleoside reverse transcriptase inhibitors. This direct binding contributes to its potent antiretroviral activity and its effectiveness in patients with resistance to first-generation NNRTIs.

Chemical Reactions and Properties

RPV is primarily metabolized by the cytochrome P-450 (CYP)3A isoenzyme system, highlighting the importance of considering drug-drug interactions when RPV is administered alongside other medications that influence this metabolic pathway. Its interaction with CYP3A inhibitors or inducers can significantly affect RPV concentrations, impacting its efficacy and safety (James, Preininger, & Sweet, 2012).

Physical Properties Analysis

RPV's physical properties, such as its stability and solubility, enable its formulation as a long-acting injectable nanosuspension. This formulation has been well-tolerated in both animal and human studies, providing sustained drug concentrations in systemic circulation and supporting the potential for intermittent parenteral administration (Williams, Crauwels, & Basstanie, 2015).

Chemical Properties Analysis

The chemical properties of RPV allow for high drug loading in aqueous suspensions, minimizing injection volumes for its long-acting injectable form. This innovative formulation approach has facilitated the exploration of RPV as a component of both treatment and prevention strategies for HIV-1 infection, underscoring its versatility and potential beyond oral tablet forms (Williams, Crauwels, & Basstanie, 2015).

References

Scientific Research Applications

  • Biotransformation and Metabolism :

    • Rilpivirine undergoes biotransformation in the human liver, resulting in various metabolites detectable in vivo. The process involves cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, and UDP-glucuronosyltransferases (UGTs), particularly UGT1A4 and UGT1A1. This biotransformation potentially affects other endogenous metabolites like tyrosine, homocysteine, and adenosine, suggesting differential impacts compared to other antiretrovirals like efavirenz (Lade, Avery, & Bumpus, 2013).
  • Potential in Cancer Treatment :

    • Beyond its role in HIV therapy, rilpivirine has been explored for its potential in treating various cancers, including breast, leukemia, and pancreatic cancer. It's hypothesized to inhibit Aurora A kinase and impact the JAK-STAT signaling pathway and the VEGFs-VEGFRs pathway, known to be altered in tumors (Pereira & Vale, 2023).
  • Pharmacokinetics and Drug Interactions :

    • Rilpivirine's absorption and bioavailability can be influenced by other drugs due to its interaction with drug transporters like MDR1 and BCRP. Inhibitory effects on these transporters can alter the pharmacokinetics of co-administered drugs such as abacavir (Reznicek et al., 2017).
  • Effects on Adipocyte Function :

    • At high concentrations, rilpivirine can impact human adipocyte differentiation and gene expression, as well as the release of adipokines and cytokines. Its effects are less severe compared to efavirenz, another antiretroviral drug (Díaz-Delfín et al., 2012).
  • Resistance and Viral Dynamics :

    • Studies have focused on the development of resistance to rilpivirine in HIV-1, particularly the emergence of specific mutations that decrease its efficacy. The dynamics of these mutations are crucial for understanding treatment failure and planning subsequent therapy (Parczewski et al., 2014).
  • Solubility and Bioavailability Enhancement :

    • Research has been conducted to improve rilpivirine's solubility and bioavailability using techniques like cyclodextrin-based nanosponges. This approach significantly enhances its oral bioavailability, which is crucial for effective treatment (Rao et al., 2018).

Safety And Hazards

Rilpivirine is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and a possible risk of harm to an unborn child . The incidence of Grade 2–4 events was lower for rilpivirine compared with efavirenz .

Future Directions

The potential low cost and dose of the active pharmaceutical ingredient means that rilpivirine can potentially be manufactured at a low price . Moreover, its long half-life suggests the potential for monthly dosing via nonoral routes, with promising early results from studies of a long-acting injectable formulation . Antiretroviral therapy (ART) using cabotegravir and rilpivirine injections monthly or every other month can be an effective HIV treatment option for people who have difficulty maintaining viral suppression on daily pills due to suboptimal adherence .

properties

IUPAC Name

4-[[4-[4-[(Z)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBOMRUWOWDFLG-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C\C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rilpivirine, (Z)-

CAS RN

500287-94-5
Record name Rilpivirine, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500287945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RILPIVIRINE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11O8GSL573
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rilpivirine, (Z)-
Reactant of Route 2
Reactant of Route 2
Rilpivirine, (Z)-
Reactant of Route 3
Reactant of Route 3
Rilpivirine, (Z)-
Reactant of Route 4
Reactant of Route 4
Rilpivirine, (Z)-
Reactant of Route 5
Reactant of Route 5
Rilpivirine, (Z)-
Reactant of Route 6
Reactant of Route 6
Rilpivirine, (Z)-

Citations

For This Compound
1
Citations
DK Mhaske, AS Kumbhar - Journal of Separation Science, 2023 - Wiley Online Library
The (E)‐isomer of rilpivirine is an approved antiretroviral drug used to treat human immunodeficiency virus. A simple, fast, accurate, and precise analytical method is required to confirm …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.